molecular formula C16H18ClNO6S2 B000814 Clopidogrel bisulfate CAS No. 120202-66-6

Clopidogrel bisulfate

Cat. No. B000814
M. Wt: 419.9 g/mol
InChI Key: FDEODCTUSIWGLK-RSAXXLAASA-N
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Description

Clopidogrel bisulfate, marketed under the trade names Plavix and Iscover, is a thienopyridine-class antithrombotic and antiplatelet drug. It inhibits ADP-induced platelet aggregation, playing a crucial role in the management of acute coronary syndromes (ACS) and during stent implantation to prevent stent thrombosis. Unlike its counterpart ticlopidine, clopidogrel has a better safety profile with similar antiplatelet effectiveness. In ACS patients without ST segment elevation (NSTEMI), clopidogrel combined with aspirin significantly reduces the relative risk of adverse cardiovascular events compared to aspirin alone. Clopidogrel's role extends to patients undergoing coronary stenting by reducing the risk of cardiovascular death or myocardial infarction in NSTEMI ACS patients undergoing percutaneous coronary angioplasty (PCI), though it is associated with a higher rate of bleeding events (Rossini et al., 2009).

Synthesis Analysis

The synthesis of (S)-clopidogrel has attracted significant attention due to its potent antiplatelet and antithrombotic properties. Among the two stereoisomers of clopidogrel, only the S-enantiomer exhibits pharmaceutical activity, with the R-enantiomer lacking antithrombotic activity and causing adverse effects in animal experiments. The synthetic community has developed various approaches to synthesize (S)-clopidogrel, considering the increasing demand for this drug. The review of synthetic methodologies highlights the advantages and disadvantages of each method, providing a foundation for further advancements in the synthesis of (S)-clopidogrel (Saeed et al., 2017).

Molecular Structure Analysis

Clopidogrel bisulfate's molecular structure contributes to its mechanism of action. It irreversibly inhibits the ADP receptor P2Y12 on platelet cell membranes, preventing ADP-mediated activation of the GPIIb/IIIa receptor complex and thus inhibiting platelet aggregation. This action is crucial in reducing thrombotic cardiovascular events in patients with ACS or undergoing PCI. The specificity of clopidogrel for the S-enantiomer over the R-enantiomer underscores the importance of molecular structure in its pharmacological activity.

Chemical Reactions and Properties

Clopidogrel's effectiveness as an antiplatelet agent is dependent on its bioactivation by hepatic cytochrome P450 enzymes to generate an active thiol metabolite. This bioactivation involves two steps: oxidation of clopidogrel to 2-oxo-clopidogrel and further metabolic activation to the active metabolite. Variability in the activity of these enzymes, particularly CYP2C19, can affect the antiplatelet activity of clopidogrel, leading to interindividual differences in drug efficacy and the phenomenon of clopidogrel resistance (Polasek et al., 2011).

Scientific Research Applications

  • Nanotechnology : It is used to protect starch-stabilized silver nanoparticles (AgNPs) in scientific research applications (Mahmoodi et al., 2016).

  • Platelet Aggregation Inhibition : Clopidogrel bisulfate is a widely recognized inhibitor of platelet aggregation, though its use can sometimes lead to systemic inflammatory response syndrome (Wolf et al., 2003).

  • Treatment and Management of Cardiovascular Diseases : It is extensively used in the treatment and management of heart attacks and strokes, acting as an antiplatelet drug (Desai & Purohit, 2017).

  • Cost-Effective Antiplatelet Agent : Clopidogrel bisulfate inhibits the ADP purinergic receptor P2Y12, preventing ADP-mediated platelet activation and is cost-effective (Tsoumani et al., 2013).

  • Prevention of Thrombus Formation : It's a potent inhibitor of platelet aggregation, effective in preventing thrombus formation and ischemic complications, especially in patients with acute coronary syndromes or undergoing percutaneous coronary intervention (Mood & Bhatt, 2007).

  • Antithrombotic Drug : Utilized in antiplatelet therapy, clopidogrel bisulfate is crucial in antithrombotic treatments (Dermiş & Aydoğan, 2010).

  • Pharmacogenetics : It is the most prescribed antiplatelet therapy globally, reducing ischemic events in various cardiovascular conditions (Close, 2011).

  • Application in Myocardial Infarction : Approved for reducing atherothrombotic events in patients with ST-segment elevation myocardial infarction (STEMI) (Dickie & Scott, 2006).

  • Bioequivalence Studies : Studies have shown comparable bioequivalence and antiplatelet efficacy of clopidogrel napadisilate to clopidogrel bisulfate in coronary artery disease patients (Park et al., 2013).

  • Generic Clopidogrel Bisulfate : Generic clopidogrel bisulfate has been found to have an antiplatelet effect comparable to branded versions in acute coronary syndrome patients (Seo et al., 2014).

  • Transdermal Drug Delivery : The development of transdermal patches for clopidogrel bisulfate has been shown to increase therapeutic efficacy and reduce toxic effects (Reddy, 2015).

  • Pharmacokinetic Studies : Research indicates that clopidogrel besylate and clopidogrel bisulfate have similar pharmacokinetic, pharmacodynamic, and tolerability profiles (Kim et al., 2009).

  • Analytical Method Development : A spectrophotometric method for estimating clopidogrel bisulfate in pure form and formulations has been developed (Cholke et al., 2012).

  • Pharmacodynamic Effects and Safety : Studies comparing pharmacodynamic effects and safety profile of different formulations of clopidogrel bisulfate in healthy volunteers have been conducted (Shim et al., 2010).

  • Marketing Approval : Clopidogrel resinate (Pregrel) has been approved for marketing by the Korean Food and Drug Administration for its stability and efficacy (Park et al., 2012).

Safety And Hazards

Clopidogrel bisulfate causes severe skin burns and eye damage. It is toxic to aquatic life with long-lasting effects . Adverse effects associated with therapeutic use include gastrointestinal bleeding, gastrointestinal disturbances, nausea, diarrhea, bleeding, discoloration of skin, fever, pain, swelling, dizziness, and difficulty breathing .

properties

IUPAC Name

methyl (2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2S.H2O4S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;1-5(2,3)4/h2-5,7,9,15H,6,8,10H2,1H3;(H2,1,2,3,4)/t15-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDEODCTUSIWGLK-RSAXXLAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601016080
Record name Clopidogrel bisulfate
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Molecular Weight

419.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Clopidogrel bisulfate

CAS RN

120202-66-6, 144077-07-6, 113665-84-2
Record name Clopidogrel bisulfate
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Record name Clopidogrel bisulfate [USAN:USP]
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Record name Thieno(3,2-c)pyridine-5(4H)-acetic acid, 6,7-dihydro-alpha-(2-chlorophenyl)-, methyl ester, (S)-, sulfate
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Record name CLOPIDOGREL SULFATE
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Record name Clopidogrel bisulfate
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Record name methyl (2S)-(2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate
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Record name CLOPIDOGREL BISULFATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,980
Citations
MLAD Lestari, G Indrayanto, HG Brittain - Profiles of drug substances …, 2010 - Elsevier
Publisher Summary Clopidogrel contains a center of dissymmetry, and hence is capable of being resolved into its two mirror image compounds. It has been found that only the (S)-…
Number of citations: 18 www.sciencedirect.com
JS Dickie, LJ Scott - American journal of cardiovascular drugs, 2006 - Springer
▴ Clopidogrel bisulfate (hereafter, clopidogrel), a selective inhibitor of ADP-induced platelet aggregation, is approved for the reduction of atherothrombotic events in patients with ST-…
Number of citations: 14 link.springer.com
A Lainesse, Y Ozalp, H Wong… - Arzneimittelforschung, 2004 - thieme-connect.com
The aim of the present study was to evaluate the bioequivalence of two Clopidogrel (CAS 120202-66-6) formulations. The study was performed according to an open, cross-over design …
Number of citations: 59 www.thieme-connect.com
W Richter, A Erenmemisoglu… - …, 2009 - thieme-connect.com
The aim of the present study was to evaluate the bioequivalence of two oral clopidogrel (CAS 113665-84-2) formulations. The study was conducted as a monocentric, open, randomized…
Number of citations: 17 www.thieme-connect.com
R Rossini, G Musumeci, T Nijaradze… - Clinical Medicine …, 2009 - journals.sagepub.com
Antiplatelet therapy is the cornerstone in the modern therapy of patients with acute coronary syndromes (ACS), because of the unique role of platelets in coronary thrombosis. …
Number of citations: 7 journals.sagepub.com
A Komosa, JM Siller-Matula, J Kowal, M Lesiak… - Platelets, 2015 - Taylor & Francis
Due to expansion of the pharmaceutical market it seems necessary to prove the efficacy of the generic drugs. The aim of this study is to compare the effects of two clopidogrel …
Number of citations: 17 www.tandfonline.com
G Darwhekar, DK Jain, VK Patidar - Asian J. Pharm. Life Sci …, 2011 - researchgate.net
… paper, suitably diluted and amount of Clopidogrel bisulfate in aqueous phase was … Clopidogrel Bisulfate was calculated from the ratio between the concentration of Clopidogrel Bisulfate …
Number of citations: 77 www.researchgate.net
BH Kim, JR Kim, KS Lim, HS Shin, SH Yoon… - Clinical drug …, 2012 - Springer
… clopidogrel bisulfate groups. The geometric mean ratios of the clopidogrel besylate group to the clopidogrel bisulfate … ratios (clopidogrel besylate to clopidogrel bisulfate) were 1.01 (90 …
Number of citations: 11 link.springer.com
V Koradia, G Chawla, AK Bansal - Acta pharmaceutica, 2004 - hrcak.srce.hr
This study deals with characterization and quantification of form I and form II of clopidogrel bisulphate (CLP), a selective and irreversible inhibitor of ADP-induced platelet aggregation. …
Number of citations: 77 hrcak.srce.hr
KRK Rao, KR Lakshmi - International journal of pharmaceutical …, 2014 - ncbi.nlm.nih.gov
… The present work was aimed to prepare a FDDS for clopidogrel bisulfate with increased bioavailability and controlled release property. Among the various approaches involved in the …
Number of citations: 34 www.ncbi.nlm.nih.gov

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